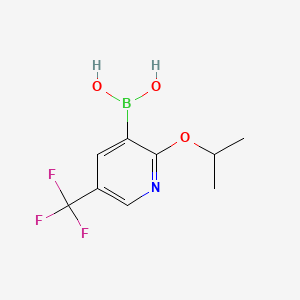

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropoxy group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Isopropoxy Group: The isopropoxy group can be introduced through nucleophilic substitution reactions using isopropanol and a suitable leaving group.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Substitution: The isopropoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as alkoxides for substitution reactions

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Alcohols: Formed through oxidation of the boronic acid group.

Borane Derivatives: Formed through reduction reactions

Aplicaciones Científicas De Investigación

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the synthesis of drug candidates due to its ability to form stable carbon-carbon bonds.

Material Science: Used in the preparation of functional materials, such as polymers and liquid crystals.

Biological Studies: Investigated for its potential biological activity and as a tool for studying enzyme mechanisms

Mecanismo De Acción

The primary mechanism of action of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The isopropoxy and trifluoromethyl groups influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Isopropoxy-5-(trifluoromethyl)phenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

2-(Trifluoromethyl)pyridine-3-boronic acid: Lacks the isopropoxy group.

2-Isopropoxy-3-(trifluoromethyl)pyridine-5-boronic acid: Different position of the boronic acid group.

Uniqueness

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the combination of its boronic acid group, isopropoxy group, and trifluoromethyl group on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and various scientific research applications .

Actividad Biológica

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS No. 1218790-67-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an isopropoxy group and a trifluoromethyl moiety, which may influence its interaction with biological targets.

- Molecular Formula : C9H11BF3NO3

- Molecular Weight : 248.99 g/mol

- Structure : The compound consists of a pyridine core with specific substituents that enhance its reactivity and potential biological interactions.

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols, which can modulate enzyme activities. This property is particularly relevant in the context of proteases and other enzymes that are critical in various biological pathways.

Enzyme Inhibition

Boronic acids are known to inhibit proteases by binding to the active site through their boron atom. This mechanism has been explored in various studies where modifications to the pyridine ring influenced the binding affinity and selectivity towards specific proteases.

Case Studies and Research Findings

- Antiviral Properties : A review highlighted the antiviral activity of N-heterocycles, indicating that similar compounds can inhibit viral replication effectively. The EC50 values for related compounds were reported, suggesting that structural modifications could enhance efficacy against specific viruses .

- Enzyme Targeting : Research on boronic acids has shown their potential as protease inhibitors, particularly in the context of HIV treatment. Compounds with similar structures demonstrated significant inhibition rates, with IC50 values indicating potent activity .

- Comparative Studies : In comparative studies involving various boronic acids, this compound was analyzed alongside other derivatives to assess its biological profile. Preliminary findings suggest it may possess favorable properties for further development as an antiviral agent .

Data Tables

Propiedades

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYDUFNUDIURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681615 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-67-0 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.